N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC13477283
Molecular Formula: C10H19N3O2
Molecular Weight: 213.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19N3O2 |
|---|---|
| Molecular Weight | 213.28 g/mol |
| IUPAC Name | N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylacetamide |
| Standard InChI | InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-4-9(6-13)12(3)8(2)14/h7,9H,4-6,11H2,1-3H3/t7-,9+/m0/s1 |
| Standard InChI Key | PWAIAHKBKLXWJJ-IONNQARKSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CC[C@H](C1)N(C)C(=O)C)N |
| SMILES | CC(C(=O)N1CCC(C1)N(C)C(=O)C)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)N(C)C(=O)C)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 3-position with an N-methyl-acetamide group. The (R)-configuration at the pyrrolidine nitrogen and the (S)-configuration at the 2-amino-propionyl moiety are critical for its stereoselective interactions. The IUPAC name, N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylacetamide, reflects these chiral centers.
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves sequential acylation and alkylation steps to ensure stereochemical fidelity. A representative approach includes:
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Amino Group Activation: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.
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Acylation: The (S)-2-amino-propionyl moiety is introduced via coupling reagents such as carbonyldiimidazole (CDI), followed by reduction with diisobutylaluminum hydride (DIBAL-H) .
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N-Methylation: The acetamide group is methylated using methyl iodide or dimethyl sulfate under basic conditions .
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Deprotection: Acidic or catalytic hydrogenation conditions remove the Boc group, yielding the final product.
Key Reaction Conditions:
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Catalysts: Triethylamine, palladium on carbon.
Characterization and Analytical Data
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): ESI+ m/z 214.2 [M+H]⁺, confirming molecular weight.
Biological Activity and Mechanisms
Table 2: Comparative Bioactivity of Related Derivatives
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor in designing:
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Neurological Agents: Potential use in pain management via κ-opioid pathways .
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Anticancer Therapeutics: Pyrrolidine cores are explored for kinase inhibition.
Process Optimization
Recent patents highlight scalable synthesis using continuous flow reactors, improving yield (≥85%) and reducing waste .
Comparative Analysis with Structural Analogues
Pyrrolidine vs. Piperidine Derivatives
Replacing the pyrrolidine ring with piperidine (six-membered ring) alters pharmacokinetics:
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Increased Lipophilicity: Piperidine derivatives exhibit higher blood-brain barrier permeability.
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Reduced κ-Opioid Affinity: Piperidine analogues show 10-fold lower activity compared to pyrrolidine counterparts .
Future Directions
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains may enhance solubility and bioavailability.
Clinical Trials
Preclinical models suggest efficacy in neuropathic pain; phase I trials are pending .
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